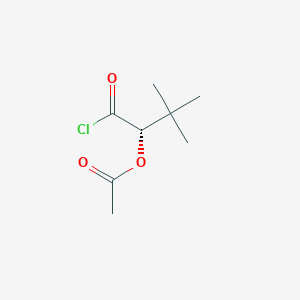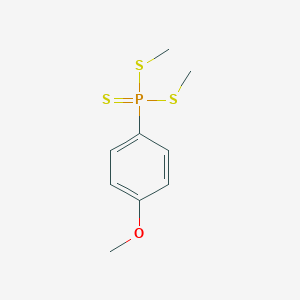
Dimethyl (4-methoxyphenyl)phosphonotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-methoxyphenyl)phosphonotrithioate is an organophosphorus compound characterized by the presence of a phosphonotrithioate group attached to a 4-methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-methoxyphenyl)phosphonotrithioate typically involves the reaction of dimethyl phosphite with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 80-100°C. The reaction proceeds via the formation of an intermediate phosphonothioate, which is subsequently converted to the desired phosphonotrithioate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-methoxyphenyl)phosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate or phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphonodithioate or phosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphonate, phosphonothioate, and phosphonodithioate derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-methoxyphenyl)phosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dimethyl (4-methoxyphenyl)phosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or modulating their activity through allosteric effects. The pathways involved in its action include signal transduction cascades and metabolic pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (4-methoxyphenyl)phosphonate
- Dimethyl (4-methoxyphenyl)phosphonodithioate
- Dimethyl (4-methoxyphenyl)phosphonothioate
Uniqueness
Dimethyl (4-methoxyphenyl)phosphonotrithioate is unique due to the presence of three sulfur atoms in its phosphonotrithioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Eigenschaften
CAS-Nummer |
80283-43-8 |
|---|---|
Molekularformel |
C9H13OPS3 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13OPS3/c1-10-8-4-6-9(7-5-8)11(12,13-2)14-3/h4-7H,1-3H3 |
InChI-Schlüssel |
BVPHIMQSFNDMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=S)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


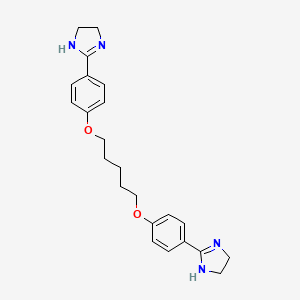

![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
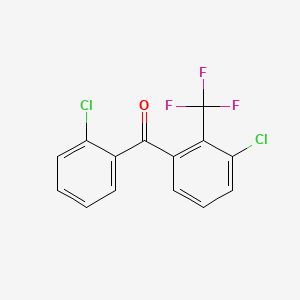


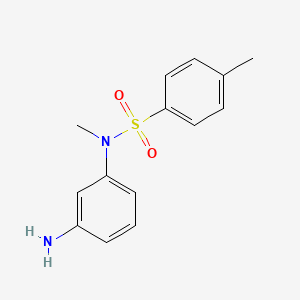

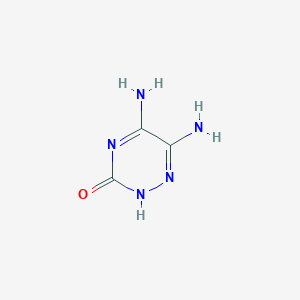
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)


